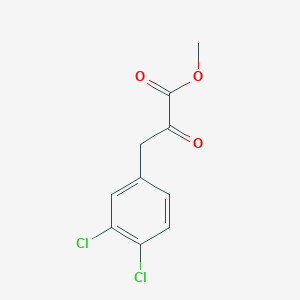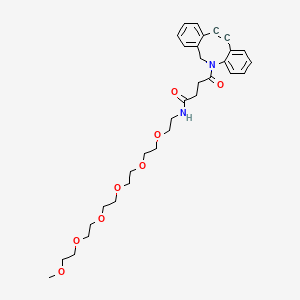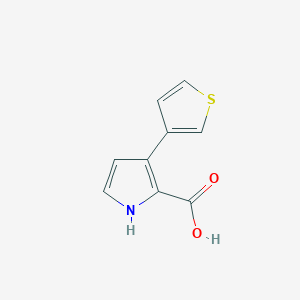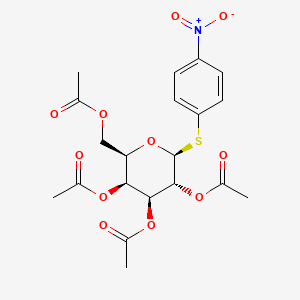
1-(Tetrahydro-2H-pyran-4-yl)-4-((trimethylsilyl)ethynyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Tetrahydro-2H-pyran-4-yl)-4-((trimethylsilyl)ethynyl)-1H-pyrazole is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of a tetrahydropyran ring, a trimethylsilyl group, and a pyrazole ring, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
The synthesis of 1-(Tetrahydro-2H-pyran-4-yl)-4-((trimethylsilyl)ethynyl)-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydropyran Ring: This step involves the cyclization of a suitable precursor to form the tetrahydropyran ring.
Introduction of the Trimethylsilyl Group: The trimethylsilyl group is introduced through a silylation reaction, often using trimethylsilyl chloride in the presence of a base.
Formation of the Pyrazole Ring: The final step involves the formation of the pyrazole ring through a cyclization reaction, typically using hydrazine derivatives and suitable aldehydes or ketones.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis platforms .
Análisis De Reacciones Químicas
1-(Tetrahydro-2H-pyran-4-yl)-4-((trimethylsilyl)ethynyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the trimethylsilyl group, using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions .
Aplicaciones Científicas De Investigación
1-(Tetrahydro-2H-pyran-4-yl)-4-((trimethylsilyl)ethynyl)-1H-pyrazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials
Mecanismo De Acción
The mechanism of action of 1-(Tetrahydro-2H-pyran-4-yl)-4-((trimethylsilyl)ethynyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .
Comparación Con Compuestos Similares
When compared to similar compounds, 1-(Tetrahydro-2H-pyran-4-yl)-4-((trimethylsilyl)ethynyl)-1H-pyrazole stands out due to its unique combination of structural features. Similar compounds include:
1-(Tetrahydro-2H-pyran-4-yl)-4-ethynyl-1H-pyrazole: Lacks the trimethylsilyl group, resulting in different reactivity and applications.
1-(Tetrahydro-2H-pyran-4-yl)-4-((trimethylsilyl)methyl)-1H-pyrazole: Contains a trimethylsilyl group attached to a different position, leading to variations in chemical behavior.
The presence of the trimethylsilyl group in this compound enhances its stability and reactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C13H20N2OSi |
|---|---|
Peso molecular |
248.40 g/mol |
Nombre IUPAC |
trimethyl-[2-[1-(oxan-4-yl)pyrazol-4-yl]ethynyl]silane |
InChI |
InChI=1S/C13H20N2OSi/c1-17(2,3)9-6-12-10-14-15(11-12)13-4-7-16-8-5-13/h10-11,13H,4-5,7-8H2,1-3H3 |
Clave InChI |
KGXNFXMTPKJRGA-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CC1=CN(N=C1)C2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(5-Phenylpyridin-2-yl)amino]benzoic Acid](/img/structure/B13705830.png)











